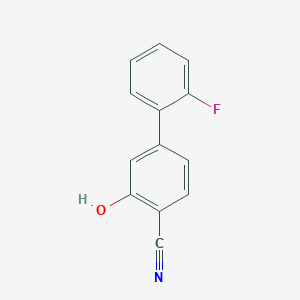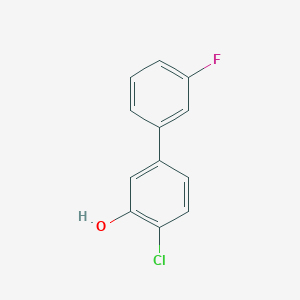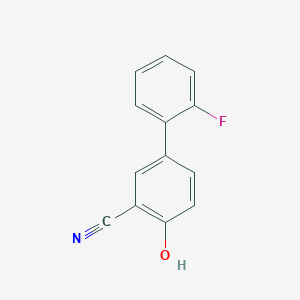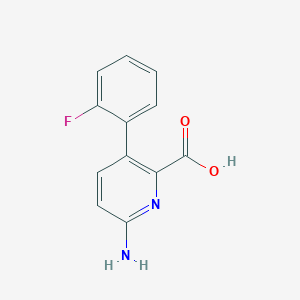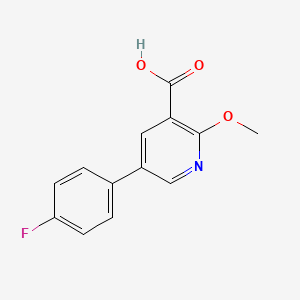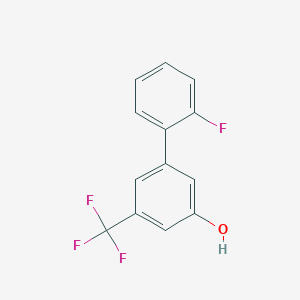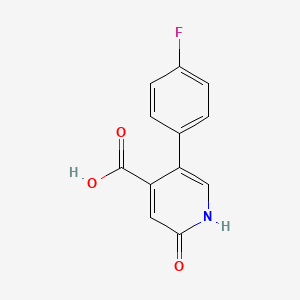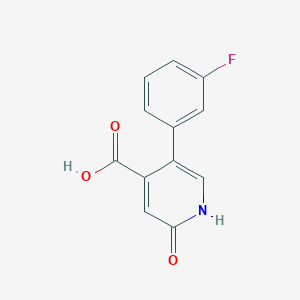
5-(4-Fluorophenyl)-3-trifluoromethylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Fluorophenyl)-3-trifluoromethylphenol, 95%, is a compound that has been used in a variety of scientific research applications. It is a fluorinated phenol derivative with a wide range of applications in organic chemistry, analytical chemistry, and biochemistry. This compound has been found to be useful in many different areas of research, including drug development, materials science, and environmental science.
Wissenschaftliche Forschungsanwendungen
5-(4-Fluorophenyl)-3-trifluoromethylphenol, 95%, has a wide range of scientific research applications. It has been used in drug development as a starting material for the synthesis of novel compounds, as well as in materials science for the production of polymers and other materials. In addition, this compound has been used in analytical chemistry for the quantification of other compounds, and in environmental science for the analysis of pollutants.
Wirkmechanismus
The mechanism of action of 5-(4-Fluorophenyl)-3-trifluoromethylphenol, 95%, is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the metabolism of other compounds. This inhibition can lead to the inhibition of the breakdown of other compounds and the accumulation of those compounds in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Fluorophenyl)-3-trifluoromethylphenol, 95%, are not fully understood. However, in vitro studies have shown that the compound can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. In addition, this compound has been found to have anti-inflammatory and anti-tumor effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-Fluorophenyl)-3-trifluoromethylphenol, 95%, has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized from a variety of starting materials. In addition, this compound is relatively non-toxic and has a low potential for environmental contamination. However, the compound is not soluble in water, which can limit its use in some laboratory experiments.
Zukünftige Richtungen
There are many potential future directions for the use of 5-(4-Fluorophenyl)-3-trifluoromethylphenol, 95%. For example, further research could be conducted to better understand the biochemical and physiological effects of this compound. In addition, this compound could be used in drug development to synthesize novel compounds with unique properties. Finally, this compound could be used in materials science to develop new polymers and other materials with improved properties.
Synthesemethoden
5-(4-Fluorophenyl)-3-trifluoromethylphenol, 95%, can be synthesized from a variety of starting materials. The most common methods of synthesis involve the reaction of 4-fluorophenol with trifluoromethanesulfonic anhydride (TFSA). This reaction yields a mixture of 4-fluorophenol and 5-(4-fluorophenyl)-3-trifluoromethylphenol, 95%, with the latter being the desired product. Other methods of synthesis include the reaction of 4-fluorophenol with trifluoroacetic acid (TFA) or the reaction of 4-fluorophenol with trifluoromethyl iodide (TFI).
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4O/c14-11-3-1-8(2-4-11)9-5-10(13(15,16)17)7-12(18)6-9/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLFTISCIKSLGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673432 |
Source


|
| Record name | 4'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)-3-trifluoromethylphenol | |
CAS RN |
1214340-39-2 |
Source


|
| Record name | 4'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


